tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate
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Overview
Description
tert-Butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a pyrimidin-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The starting material, a cyclohexyl derivative, is functionalized to introduce the pyrimidin-2-ylsulfanyl group. This can be achieved through nucleophilic substitution reactions.
Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidin-2-ylsulfanyl group.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidin-2-ylsulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Its structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidin-2-ylsulfanyl group can form hydrogen bonds or coordinate with metal ions, while the carbamate group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(4-aminocyclohexyl)carbamate
- tert-Butyl N-(4-methylcyclohexyl)carbamate
Uniqueness
The presence of the pyrimidin-2-ylsulfanyl group in tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate distinguishes it from other similar compounds. This group imparts unique reactivity and binding properties, making it particularly useful in applications requiring specific interactions with biological or chemical targets.
Properties
IUPAC Name |
tert-butyl N-(4-pyrimidin-2-ylsulfanylcyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-15(2,3)20-14(19)18-11-5-7-12(8-6-11)21-13-16-9-4-10-17-13/h4,9-12H,5-8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMUADNMXZFFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)SC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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